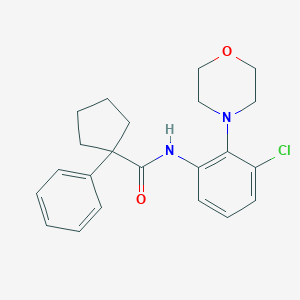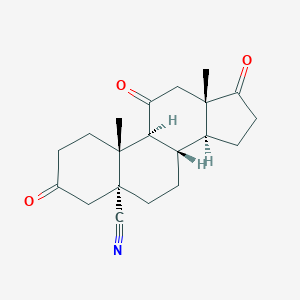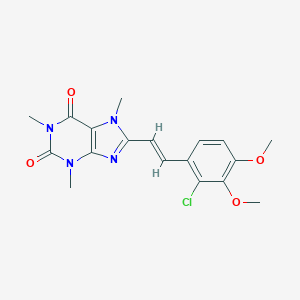
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide, also known as CM-352, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of cyclopentane carboxamides and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide involves the inhibition of the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It can also inhibit the migration and invasion of cancer cells, thereby preventing metastasis. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide in lab experiments is its specificity towards HDACs. It has been found to be more selective towards HDACs than other HDAC inhibitors, thereby reducing the risk of off-target effects. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the study of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide. One potential direction is the development of more potent analogs of this compound that can overcome its limitations, such as poor solubility. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, the study of the mechanism of action of this compound can provide insights into the regulation of gene expression and the development of new therapies for cancer and other diseases.
Synthesis Methods
The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide involves the reaction of 3-chloro-2-morpholin-4-ylphenylamine with cyclopentanecarboxylic acid chloride in the presence of a base. The reaction leads to the formation of this compound as a white crystalline solid.
Scientific Research Applications
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide has been studied for its potential applications in various scientific research areas. It has been found to have antitumor activity against various cancer cell lines, including prostate, breast, and lung cancer. It has also been studied for its potential use as an anti-inflammatory agent.
properties
Molecular Formula |
C22H25ClN2O2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H25ClN2O2/c23-18-9-6-10-19(20(18)25-13-15-27-16-14-25)24-21(26)22(11-4-5-12-22)17-7-2-1-3-8-17/h1-3,6-10H,4-5,11-16H2,(H,24,26) |
InChI Key |
BCFSREGOGIIDIW-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)N4CCOCC4 |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)


![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)


![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)